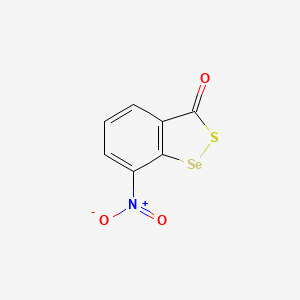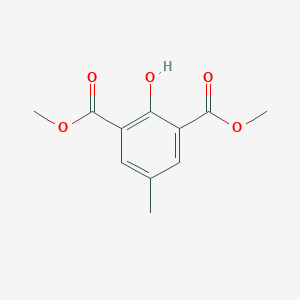
Trichlormethylsilan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlormethylsilan, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichlormethylsilan is typically synthesized through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]
Industrial Production Methods: In industrial settings, the production of this compound involves reducing the amount of metal catalyst to favor the formation of methyltrichlorosilane over other products like dimethyldichlorosilane .
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis to form silanols and hydrochloric acid. The reaction is as follows: [ \text{MeSiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{MeSi(OH)}_3 + 3 \text{HCl} ] The silanol formed is unstable and condenses to give a polymer network: [ \text{MeSi(OH)}3 \rightarrow \text{MeSiO}{1.5} + 1.5 \text{H}_2\text{O} ]
-
Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts this compound to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]
-
Reduction: Reduction with alkali metals forms highly crosslinked materials like poly(methylsilyne): [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]
Common Reagents and Conditions:
Hydrolysis: Water
Alcoholysis: Alcohols such as methanol
Reduction: Alkali metals like sodium
Major Products:
Hydrolysis: Silanols and hydrochloric acid
Alcoholysis: Alkoxysilanes and hydrochloric acid
Reduction: Poly(methylsilyne) and sodium chloride
Applications De Recherche Scientifique
Trichlormethylsilan has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various siloxane polymers and resins.
Biology: Utilized in the modification of surfaces to create hydrophobic coatings.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone resins, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of trichlormethylsilan primarily involves its reactivity with water and alcohols to form silanols and alkoxysilanes, respectively. These reactions are crucial for the formation of cross-linked polymer networks. The molecular targets include hydroxyl groups in water and alcohols, leading to the formation of siloxane bonds .
Comparaison Avec Des Composés Similaires
- Trimethylsilyl chloride (CH₃)₃SiCl
- Dimethyldichlorosilane (CH₃)₂SiCl₂
- Trichlorosilane (HSiCl₃)
Comparison:
- Trimethylsilyl chloride: Less reactive towards hydrolysis compared to trichlormethylsilan.
- Dimethyldichlorosilane: Produces more stable siloxane polymers but is less reactive.
- Trichlorosilane: More reactive and used in the production of high-purity silicon .
This compound stands out due to its high reactivity and versatility in forming various siloxane polymers, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
CCl3Si |
|---|---|
Poids moléculaire |
146.45 g/mol |
InChI |
InChI=1S/CCl3Si/c2-1(3,4)5 |
Clé InChI |
IPBRIJAYQVOWRM-UHFFFAOYSA-N |
SMILES canonique |
C([Si])(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)







